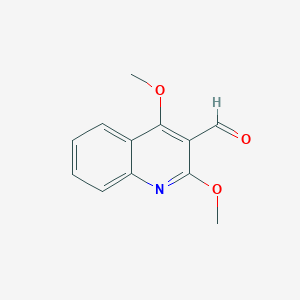

2,4-Dimethoxyquinoline-3-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAJNFACLBMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC2=CC=CC=C21)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326912 | |

| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51179-18-1 | |

| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,4 Dimethoxyquinoline 3 Carbaldehyde Derivatives

Reactions at the Aldehyde Functionality

The formyl group at the C-3 position is a primary site for a variety of chemical transformations, including condensations, oxidations, and reductions.

The aldehyde group of quinoline-3-carbaldehydes readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form imines, also known as Schiff bases (C=N). libretexts.org This reaction is a cornerstone of carbonyl chemistry, typically proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction rate is often optimal under mildly acidic conditions, which facilitate the departure of water. libretexts.org

While specific studies on 2,4-dimethoxyquinoline-3-carbaldehyde are not extensively detailed, the reactivity of analogous quinoline-3-carbaldehydes provides clear precedent. For instance, 4,6,8-triarylquinoline-3-carbaldehydes react with 4-fluoroaniline (B128567) to yield the corresponding imine derivatives. nih.gov Similarly, 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to react with thiomorpholine. nih.gov These transformations underscore the general susceptibility of the 3-formyl group on the quinoline (B57606) scaffold to engage in condensation with various amines.

The reaction with hydrazine (B178648) (H₂NNH₂) and its derivatives follows a similar mechanism to produce hydrazones (C=N-NHR). libretexts.org These reactions are fundamental in synthetic chemistry and are applicable to a wide range of aldehydes and ketones. libretexts.org

Table 1: Examples of Condensation Reactions with Analogous Quinoline-3-carbaldehydes

| Quinoline Reactant | Nitrogen Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4,6,8-Triarylquinoline-3-carbaldehyde | 4-Fluoroaniline | Imine (Schiff Base) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | Enamine (via substitution and rearrangement) | nih.gov |

| General Aldehydes/Ketones | Primary Amines (R-NH₂) | Imine | libretexts.org |

The formyl group of this compound can be readily modified through both oxidation and reduction, providing access to different functional groups and oxidation states.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. This transformation is a common reaction in organic synthesis. For related quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, this oxidation has been successfully carried out using the permanganate (B83412) method, yielding the corresponding quinoline-3-carboxylic acid. researchgate.net This indicates that the 3-formyl group on the quinoline ring is susceptible to standard oxidizing agents.

Reduction: The reduction of the aldehyde functionality provides a direct route to primary alcohols. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation to yield the alcohol. libretexts.org This pathway has been demonstrated for various quinoline-3-carbaldehyde analogs. For example, 4,6,8-triarylquinoline-3-carbaldehydes have been reduced to their corresponding 4,6,8-triarylquinoline-3-methanol derivatives. nih.gov In another case, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) was effectively reduced to the corresponding alcohol using sodium borohydride in methanol. nih.gov These examples strongly suggest that this compound would be smoothly reduced to (2,4-dimethoxyquinolin-3-yl)methanol under similar conditions.

Table 2: Representative Oxidation and Reduction Reactions of Quinoline-3-carbaldehydes

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | 2-Chloroquinoline-3-carbaldehyde derivative | Permanganate | Quinoline-3-carboxylic acid derivative | researchgate.net |

| Reduction | 4,6,8-Triarylquinoline-3-carbaldehyde | Not specified | 4,6,8-Triarylquinoline-3-methanol | nih.gov |

| Reduction | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium Borohydride (NaBH₄) | (Tetrazolo[1,5-a]quinolin-4-yl)methanol | nih.gov |

Reactions Involving the Quinoline Nucleus

The quinoline ring itself, activated by the methoxy (B1213986) and carbaldehyde substituents, can participate in various transformations, leading to more complex molecular architectures.

Nucleophilic aromatic substitution (SNA) on the quinoline ring is a key transformation. In many quinoline systems, substitution occurs at positions activated by electron-withdrawing groups and bearing a suitable leaving group. For quinoline derivatives with halogens at the C2 or C4 positions, these sites are highly susceptible to nucleophilic attack. nih.gov Studies on 2,4-dichloroquinazolines, a related heterocyclic system, have shown that the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. nih.gov

In this compound, the methoxy groups at C2 and C4 could potentially serve as leaving groups in nucleophilic substitution reactions, although they are less reactive than halogens. Such substitutions would likely require more forcing conditions, such as higher temperatures or the use of strong nucleophiles. The electron-withdrawing nature of the quinoline nitrogen and the C3-carbaldehyde group would activate the C2 and C4 positions towards such attacks. While direct examples for this specific compound are scarce, the reaction of 1-methoxyindole-3-carbaldehyde (B1618907) with various nucleophiles to afford 2-substituted products demonstrates that a methoxy group on a nitrogen-containing heterocycle can be involved in substitution reactions. researchgate.net

Quinoline-3-carbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems through cycloaddition reactions. nih.gov These reactions build molecular complexity efficiently by forming new rings onto the quinoline scaffold. The aldehyde group can be elaborated into a diene or dienophile, which then undergoes an intramolecular cycloaddition, or it can participate in multi-component reactions that culminate in a cyclization step.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.orglibretexts.org In this context, derivatives of this compound could be designed to contain a diene or dienophile moiety, which could then react to form fused polycyclic structures. For example, a three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and cyclohexane-1,3-dione has been used to synthesize hexahydrochromeno[2,3-b]quinoline derivatives through a cascade process that includes a cycloaddition step. researchgate.net

The synthesis of quinolines fused with sulfur-containing rings, such as the thiochromeno[2,3-b]quinoline system, is of significant interest. A direct synthetic route to this scaffold can be envisioned starting from a suitably functionalized quinoline-3-carbaldehyde. A highly relevant example is the reaction of a 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile (B47326) and thiophenol. nih.gov This three-component reaction, catalyzed by L-proline, proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford a 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile. nih.gov This demonstrates a clear and effective strategy for constructing the thiopyrano[2,3-b]quinoline core, which is the foundational structure of thiochromeno[2,3-b]quinolines. By analogy, a derivative of this compound, modified to have a mercapto group at the C2 position, would be an excellent precursor for this type of transformation.

Table 3: Synthesis of a Thiopyrano[2,3-b]quinoline System

| Quinoline Precursor | Reagents | Catalyst | Product | Reference |

|---|

Cycloaddition Reactions and Formation of Fused Heterocycles

Pyrimido[4,5-b]quinoline Architectures

The aldehyde functionality at the C3 position of the this compound scaffold serves as a critical reactive handle for the construction of more complex heterocyclic systems. One of the most significant applications is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with a fused tricyclic structure. These architectures are typically assembled via multicomponent reactions (MCRs), which offer the advantage of forming several bonds in a single operation, often leading to high atom economy and reduced synthesis time. semanticscholar.orgnih.gov

A prevalent strategy for constructing the pyrimido[4,5-b]quinoline core involves the one-pot condensation of an aromatic aldehyde, an aminopyrimidine derivative (such as 6-amino-1,3-dimethyluracil (B104193) or 6-aminouracil), and a compound with an active methylene (B1212753) group, typically a 1,3-dicarbonyl compound like dimedone or barbituric acid. semanticscholar.orgnih.govrsc.org This acid- or base-catalyzed reaction proceeds through a sequence of steps, likely involving an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and dehydration to yield the final fused system.

For instance, the reaction of various aromatic aldehydes with dimedone and 6-amino-1,3-dimethyluracil has been shown to produce a range of 5-aryl-8,8-dimethyl-1,3,10-trimethyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-triones. semanticscholar.org The efficiency and outcome of these reactions can be highly dependent on the choice of catalyst and reaction conditions. Research has explored various catalysts, including DABCO (1,4-diazabicyclo[2.2.2]octane), which has been used effectively under solvent-free conditions. semanticscholar.orgnih.gov

Below is a table summarizing the synthesis of various pyrimido[4,5-b]quinoline derivatives via multicomponent reactions involving an aldehyde precursor.

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives via Multicomponent Reactions

| Aldehyde Reactant | Amine Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(4-Chlorobenzyloxy)benzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | DABCO, 90 °C, Solvent-free | 5-(4-(4-Chlorobenzyloxy)phenyl)-8,8-dimethyl-1,3,10-trimethyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 94 | semanticscholar.org |

| 4-(Benzyloxy)benzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | DABCO, 90 °C, Solvent-free | 5-(4-(Benzyloxy)phenyl)-8,8-dimethyl-1,3,10-trimethyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 96 | semanticscholar.org |

| 4-Nitrobenzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | DABCO, 90 °C, Solvent-free | 8,8-Dimethyl-1,3,10-trimethyl-5-(4-nitrophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 90 | semanticscholar.org |

Further transformations on the initially formed pyrimido[4,5-b]quinoline core can introduce additional functionality. For example, derivatives have been subjected to formylation using the Vilsmeier-Haack reagent (a mixture of phosphoryl chloride and dimethylformamide) to introduce a β-chlorovinylaldehyde group. nih.gov This demonstrates that once the core architecture is established, further chemical modifications can be performed to access a wider range of derivatives.

Carbon-Heteroatom Bond Formations on the Quinoline Ring

The synthesis and derivatization of the this compound structure are fundamentally reliant on reactions that form carbon-heteroatom (C-X, where X is typically O, N, S) bonds. nih.gov These bonds are essential not only for introducing the methoxy groups at the C2 and C4 positions but also for further functionalization of the quinoline ring. The primary methods for forging these bonds on an aromatic system like quinoline include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.com

Nucleophilic aromatic substitution is a key pathway, particularly when a leaving group, such as a halide, is present at an activated position on the quinoline ring. The synthesis of the analogous compound 2-methoxyquinoline-3-carbaldehyde (B138735) from 2-chloro-3-quinolinecarboxaldehyde is a direct illustration of this principle. nih.gov In this reaction, the chloro group at the C2 position is displaced by a methoxide (B1231860) ion (from KOH in methanol) in a classic SNAr reaction to form a C-O bond. nih.gov This type of transformation is a common strategy for installing alkoxy groups onto heteroaromatic rings. The methoxy groups in this compound are similarly installed, often starting from a precursor like 2,4-dichloroquinoline-3-carbaldehyde (B140110) or by O-alkylation of the corresponding quinolinedione tautomer.

In recent decades, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-X bond formation. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for forming C-N bonds, enabling the introduction of primary or secondary amines onto the quinoline core. nih.gov Similarly, copper-catalyzed Ullmann coupling reactions are effective for forming C-O and C-N bonds, providing alternative routes to ethers and amines. mdpi.com These reactions typically involve the oxidative addition of an aryl halide to a metal center, followed by reaction with a nucleophile (amine, alcohol) and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govnumberanalytics.com

The table below outlines common strategies for carbon-heteroatom bond formation relevant to the synthesis of quinoline derivatives.

Table 2: Key Reactions for Carbon-Heteroatom Bond Formation on Quinoline Scaffolds

| Reaction Type | Bond Formed | Typical Reactants | Catalyst/Reagents | General Application | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-O, C-N, C-S | Chloro-quinoline, Alcohol/Amine/Thiol | Base (e.g., KOH, NaH) | Synthesis of alkoxy, amino, and thioether quinolines | mdpi.comnih.gov |

| Ullmann Condensation | C-O, C-N | Halo-quinoline, Alcohol/Amine | Copper (Cu) catalyst, Base | Synthesis of aryl ethers and aryl amines | mdpi.com |

| Buchwald-Hartwig Amination | C-N | Halo-quinoline, Amine | Palladium (Pd) catalyst, Ligand, Base | Synthesis of N-aryl and N-heteroaryl amines | nih.gov |

These bond-forming strategies are crucial for building the core structure of this compound and for creating a diverse library of related derivatives for further chemical and biological exploration.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrimido[4,5-b]quinoline |

| 6-Amino-1,3-dimethyluracil |

| 6-Aminouracil |

| Dimedone |

| Barbituric acid |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 5-(4-(4-Chlorobenzyloxy)phenyl)-8,8-dimethyl-1,3,10-trimethyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione |

| 5-(4-(Benzyloxy)phenyl)-8,8-dimethyl-1,3,10-trimethyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione |

| 8,8-Dimethyl-1,3,10-trimethyl-5-(4-nitrophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione |

| Phosphoryl chloride |

| Dimethylformamide |

| β-Chlorovinylaldehyde |

| 2-Methoxyquinoline-3-carbaldehyde |

| 2-Chloro-3-quinolinecarboxaldehyde |

| Potassium hydroxide (B78521) (KOH) |

| Methanol |

| 2,4-Dichloroquinoline-3-carbaldehyde |

Biological Activities and Pharmacological Insights of 2,4 Dimethoxyquinoline 3 Carbaldehyde and Its Derivatives

Anticancer and Cytotoxic Potential

The quinoline (B57606) scaffold is a prominent feature in many compounds with anti-neoplastic properties. nih.gov Derivatives of 2,4-Dimethoxyquinoline-3-carbaldehyde have shown considerable promise in this area, exhibiting various mechanisms of action against cancer cells.

Inhibition of Cancer Cell Proliferation

A fundamental aspect of anticancer activity is the ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a panel of human cancer cell lines. For instance, newly synthesized quinoline derivatives have been shown to reduce the viability of breast cancer cells (MCF-7 and MDA-MB-231). researchgate.net The cytotoxic effects are often dose-dependent, with increasing concentrations of the compounds leading to a significant reduction in cell viability. researchgate.net

Research into quinoline-3-carboxylate derivatives has identified compounds with potent antiproliferative activity against MCF-7 and K562 cell lines, with some derivatives showing IC50 values in the sub-micromolar range, even more potent than standard anticancer drugs. nih.gov Similarly, chalcone (B49325) derivatives incorporating a dimethoxy substitution pattern have exhibited significant cytotoxicity against human chronic leukemia K562 cells. researchgate.net Other studies have reported the cytotoxic effects of quinoxaline (B1680401) derivatives, which share a heterocyclic core, against various cancer cell lines including lung, gastric, and colon adenocarcinoma. nih.gov

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-3-carboxylate derivative 4m | MCF-7 | 0.33 µM | nih.gov |

| Quinoline-3-carboxylate derivative 4n | MCF-7 | 0.33 µM | nih.gov |

| Quinoline-3-carboxylate derivative 4k | K562 | 0.28 µM | nih.gov |

| Quinoline-3-carboxylate derivative 4m | K562 | 0.28 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 | 14.2 µM | nih.gov |

| Benzo[h]quinoline (B1196314) derivative 6e | A549, MCF-7, A2780, C26 | 1.86 - 3.91 µM | nih.gov |

| Quinoxaline derivative 9i | Colon Cancer Cells | 1.2 nM | researchgate.net |

| Morpholine substituted quinazoline (B50416) AK-10 | MCF-7 | 3.15 µM | rsc.org |

| Morpholine substituted quinazoline AK-10 | A549 | 8.55 µM | rsc.org |

| Morpholine substituted quinazoline AK-10 | SHSY-5Y | 3.36 µM | rsc.org |

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. nih.gov The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. nih.gov Quinoline derivatives have been shown to trigger apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govnih.gov

One study on the quinoline derivative PQ1 in T47D breast cancer cells demonstrated that it induces apoptosis by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.govresearchgate.net This activation leads to the subsequent activation of the executioner caspase, caspase-3. nih.gov The intrinsic pathway is further modulated by these compounds through their effects on the Bcl-2 family of proteins. For example, some quinoline derivatives can increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the apoptosome and caspase-9. nih.gov

The process of apoptosis induction by certain chalcones has been linked to the downregulation of Bcl-2 protein expression, which alters the Bcl-2/Bax ratio and promotes cell death. nih.gov Furthermore, some quinoline derivatives can induce apoptosis by up-regulating death receptors like DR4 and DR5, leading to the activation of the caspase cascade. researchgate.net

Interaction with DNA (Binding, Intercalation, and Protection)

DNA is a primary target for many anticancer agents. Quinoline derivatives have been shown to interact with DNA in several ways, including intercalation and groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Studies on benzo[h]quinoline derivatives have demonstrated their ability to act as DNA-intercalating agents. nih.gov UV and fluorescence spectroscopy studies have shown that these compounds can bind to calf thymus DNA (CT-DNA). nih.gov The planar aromatic structure of the quinoline ring system is well-suited for insertion between the base pairs of the DNA double helix. mdpi.com This intercalation can cause structural distortions in the DNA, interfering with the function of DNA-processing enzymes.

In addition to intercalation, some quinoline-3-carboxylic acid derivatives have been shown to bind to the minor groove of the DNA duplex, particularly in the A/T-rich regions. researchgate.net This binding is stabilized by hydrogen bonds between the compound and the DNA bases. researchgate.net Such interactions can also interfere with cellular processes that rely on DNA recognition and binding proteins.

Enzyme Inhibition as a Therapeutic Mechanism (e.g., Kinases, DNA Gyrase, DNA Topoisomerase IV, G9a)

The inhibition of enzymes that are critical for cancer cell survival and proliferation is another important anticancer strategy. Quinoline derivatives have been identified as inhibitors of a variety of enzymes.

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. researchgate.netnih.gov Quinoline derivatives have been developed as inhibitors of several kinases. For example, quinoline-3-carboxamide (B1254982) derivatives have been synthesized and shown to inhibit Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway. nih.govresearchgate.net Derivatives of 3-quinoline carboxylic acid have also been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the low micromolar range. tandfonline.com

DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase and topoisomerase IV are essential bacterial enzymes that are also targets for some anticancer agents due to their homology with human topoisomerases. researchgate.net Quinolone antibiotics are well-known inhibitors of these enzymes, and novel quinoline derivatives have been developed with potent inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govnih.gov These compounds can convert the topoisomerases into toxic adducts on the DNA, leading to DNA damage and cell death. nih.gov

G9a Inhibition: G9a is a histone methyltransferase that plays a role in epigenetic regulation and is aberrantly regulated in several diseases, including cancer. rsc.orgnih.gov 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective inhibitors of G9a. rsc.orgnih.govrsc.org The dimethoxy groups on the benzenoid ring of the quinoline scaffold are important for this inhibitory activity. rsc.org

The following table summarizes the enzyme inhibitory activity of various quinoline derivatives.

Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives

| Derivative Class | Target Enzyme | IC50 / Activity | Reference |

|---|---|---|---|

| 2,4-diamino-6,7-dimethoxyquinoline derivatives | G9a | Potent and selective inhibitors | rsc.org |

| 3-quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | tandfonline.com |

| Pyrazolo[4,3-f]quinoline derivative 2E | Topoisomerase IIα | 88.3% inhibition | mdpi.com |

| Norfloxacin (a model quinolone) | Topoisomerase IV | Converts enzyme to poisonous adduct on DNA | nih.gov |

| Quinoline-3-carboxamide derivatives | ATM Kinase | Down-regulation of ATM confirmed | nih.gov |

Antimicrobial Spectrum

In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been used as precursors for the synthesis of compounds with significant antibacterial activity. rsc.org The antimicrobial properties of newly synthesized quinoline derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of bacterial strains.

Studies have shown that certain quinoline derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. nih.govnih.gov For example, a quinolone-coupled hybrid, compound 5d, was found to have MIC values ranging from 0.125 to 8 µg/mL against a panel of both Gram-positive and Gram-negative strains. nih.gov Some quinoxaline derivatives, which are structurally related to quinolines, have also demonstrated good to moderate antibacterial activity against S. aureus, B. subtilis, and E. coli. nih.gov

The following table provides a summary of the antibacterial activity of selected quinoline and related derivatives.

Table 3: Antibacterial Activity of Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | nih.gov |

| Quinoxaline derivative 5p | S. aureus | 4 | nih.gov |

| Quinoxaline derivative 5p | B. subtilis | 8 | nih.gov |

| Quinoxaline derivative 5p | E. coli | 4 - 32 | nih.gov |

| Quinoxaline derivative 2d | E. coli | 8 | nih.gov |

| Quinoxaline derivative 3c | E. coli | 8 | nih.gov |

| Quinoxaline derivative 2d | B. subtilis | 16 | nih.gov |

| Quinoxaline derivative 3c | B. subtilis | 16 | nih.gov |

Antifungal and Antiprotozoal Efficacy

The search for novel antimicrobial agents is a continuous effort in the face of growing resistance. Derivatives of quinoline-3-carbaldehyde have emerged as a promising class of compounds with significant antifungal and antiprotozoal activities.

Antifungal Activity:

Research into quinoline-3-carbaldehyde hydrazone derivatives has shown jejich antimicrobial effects. In one study, a series of 22 such compounds were synthesized and tested. While their general antimicrobial effects were weaker than standard drugs, specific derivatives, namely 3q5 and 3q6, exhibited promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.gov Although this study focused on antibacterial properties, the broad antimicrobial screening of this class of compounds is noteworthy.

Furthermore, studies on structurally related quinoxaline derivatives have demonstrated considerable antifungal potential. For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. researchgate.netnih.gov Another quinoxaline derivative, 2,3-dimethylquinoxaline (B146804) (DMQ), has also been identified as having broad-spectrum antifungal activity. researchgate.net The investigation of novel pyrrolo[1,2-a]quinoline (B3350903) derivatives has also yielded compounds with significant inhibitory potential against Candida albicans, with some analogues showing activity at concentrations as low as 0.4 µg. mdpi.com While not direct derivatives of this compound, the antifungal properties of these related heterocyclic systems suggest that the quinoline scaffold is a viable starting point for the development of new antifungal agents. The fungicidal activity of some derivatives is attributed to the inhibition of ATPases, disruption of cell wall biosynthesis, and alteration of membrane structure and integrity. nih.gov

Antiprotozoal Activity:

Protozoan parasites are responsible for a significant global health burden, causing diseases like malaria, leishmaniasis, and giardiasis. nih.gov The quest for effective antiprotozoal drugs has led researchers to explore various chemical scaffolds, including quinoline and its analogues. Quinoxaline derivatives, for example, have been investigated for their activity against several protozoan parasites. One study detailed the antiprotozoal effects of n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The results indicated that specific substitutions on the quinoxaline ring could significantly enhance antiprotozoal efficacy. For instance, compound T-167 demonstrated potent giardicidal activity with a half-maximal inhibitory concentration (IC50) of 25.53 nM. nih.gov Similarly, other derivatives showed strong amoebicidal and trichomonacidal effects. nih.gov The development of organic salts of existing antiprotozoal drugs like albendazole (B1665689) and mebendazole (B1676124) has also been explored to enhance their activity. mdpi.com These findings underscore the potential of quinoline-related structures in the development of novel treatments for protozoal infections.

Antimalarial Properties

Malaria remains a devastating parasitic disease, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Quinoline derivatives have historically been a cornerstone of antimalarial therapy, with compounds like chloroquine (B1663885) and quinine (B1679958) being prime examples. Research has continued to explore the quinoline scaffold for novel antimalarial candidates.

A study on novel quinoline derivatives, including dihydropyrimidines, 2-oxopyran-3-carboxylates, and 1,3,4-oxadiazole (B1194373) derivatives bearing a quinolinyl residue, revealed moderate to high antimalarial activities. nih.gov The in vitro evaluation against P. falciparum showed IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov Notably, some of the synthesized compounds exhibited excellent antimalarial activity, comparable to or better than the standard drug chloroquine. nih.gov The structural modifications on the quinoline ring system were shown to have a significant impact on the antimalarial efficacy. For example, a 2-chloroquinoline (B121035) moiety containing a 1,3,4-oxadiazole residue at position 3 (compound 12) displayed greater activity (IC50 = 0.46 μg/mL) than related compounds with ethyl ester or carbohydrazide (B1668358) groups at the same position. nih.gov

| Compound ID | Description | IC50 (µg/mL) against P. falciparum |

| 4b | Dihydropyrimidine derivative | 0.30 |

| 4g | Dihydropyrimidine derivative | 0.041 |

| 4i | Dihydropyrimidine derivative | 0.014 |

| 12 | 1,3,4-Oxadiazole derivative | 0.46 |

| Chloroquine | Standard Drug | 0.49 |

This table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum. nih.gov

The development of hybrid molecules, such as those combining the quinoline scaffold with a sulfonamide group, has also been explored. These hybrids have demonstrated activity against chloroquine-resistant strains of P. falciparum. nih.gov The continuous exploration of quinoline-based compounds remains a vital strategy in the fight against malaria.

Antiviral Activity

The quinoline nucleus is a key structural component in many compounds exhibiting a wide range of biological activities, including antiviral effects. nih.govresearchgate.net Research has shown that quinoline derivatives are active against a variety of viruses.

Specifically, derivatives of 2-chloroquinoline-3-carbaldehyde have garnered attention for their pharmacological potential, which includes antiviral activity. researchgate.net Studies have explored the synthesis of various quinoline-3-carbaldehyde derivatives and evaluated their biological properties. researchgate.net The antiviral activity of quinoline derivatives has been demonstrated against several viruses, including Dengue virus, Hepatitis C virus, West Nile virus, and Zika virus. nih.gov

In one study, two novel quinoline derivatives were found to be highly active against Dengue virus serotype 2 (DENV2) in vitro. nih.gov These compounds were shown to act at an early stage of the viral life cycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov This suggests that the quinoline scaffold can serve as a promising starting point for the development of new and safer antiviral drugs.

Furthermore, research into carbazole (B46965) derivatives, which can be synthesized from precursors like 2-hydroxy-9H-carbazole-3-carbaldehyde, has revealed anti-HIV activity. mdpi.com Some of these compounds, structurally related to the antitumor alkaloid ellipticine, have shown interesting inhibition of HIV replication. mdpi.com While not directly this compound derivatives, these findings highlight the broader potential of aldehyde-functionalized heterocyclic compounds in antiviral drug discovery.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Consequently, there is significant interest in identifying new anti-inflammatory agents. Quinoline derivatives and related heterocyclic compounds have been investigated for their potential to modulate inflammatory pathways.

Studies on quinoxaline derivatives, which are structurally similar to quinolines, have demonstrated anti-inflammatory effects. In one study, aminoalcohol-based quinoxaline small molecules, DEQX and OAQX, were shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a carrageenan-induced peritonitis model. nih.gov

Furthermore, a study on a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into soluble starch nanoparticles, demonstrated anti-inflammatory effects against methotrexate-induced inflammation. nih.gov This highlights the potential of quinoline-based compounds as anti-inflammatory agents. It has been reported that some indole (B1671886) derivatives, which can be related to the quinoline structure, possess anti-inflammatory and immunomodulatory effects. researchgate.net

The anti-inflammatory properties of cinnamaldehyde (B126680) and its derivatives, which share the aldehyde functional group, have also been well-documented. mdpi.com These compounds have been shown to inhibit the production of nitric oxide (NO) and the activity of nuclear factor-kappa B (NF-κB), key players in the inflammatory response. mdpi.com For instance, 2'-hydroxycinnamaldehyde, isolated from Cinnamomum cassia, significantly inhibited lipopolysaccharide (LPS)-induced NO production and NF-κB transcriptional activity. mdpi.com While these are not quinoline derivatives, the presence of the aldehyde group appears to be a relevant feature for anti-inflammatory activity.

Antioxidant Activities and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Antioxidants can mitigate this damage by scavenging free radicals. Quinoline derivatives have been a significant area of research for their antioxidant potential.

Numerous studies have highlighted the antioxidant properties of various quinoline derivatives. researchgate.net The presence of substituents such as methoxy (B1213986) (OCH3) groups on the quinoline ring is often associated with antioxidant activity. researchgate.net For instance, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones, which are structurally related to quinolines, revealed that the presence of hydroxyl and methoxy groups on the phenyl ring is crucial for their antioxidant activity. nih.gov In these studies, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and cupric reducing antioxidant capacity (CUPRAC) assays were found to be more sensitive and reliable than the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for evaluating the antioxidant potential of these compounds. nih.gov

| Compound Class | Antioxidant Assay | Key Findings | Reference |

| 2-Substituted Quinazolin-4(3H)-ones | DPPH, ABTS, TEACCUPRAC | Dihydroxy-substituted derivatives showed the most potent radical scavenging activity, with EC50 values as low as 7.2 μM in the DPPH assay. | nih.gov |

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | New phenolic acid-derived compounds with antioxidant activity were identified. | researchgate.net |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH | These derivatives are known to possess antioxidant properties. | rsc.org |

| Chalcone Derivatives with 2,4-Dichlorobenzenesulfonamide | DPPH, ABTS | A derivative demonstrated the highest antiradical effect in both DPPH and ABTS assays. | nih.gov |

This table summarizes the antioxidant activities of various quinoline-related derivatives from different studies.

The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The position and nature of substituents on the quinoline ring play a critical role in modulating this activity.

Neuropharmacological Activities (e.g., CNS Effects, Antidepressant, Anticonvulsant)

The central nervous system (CNS) is a key target for a wide range of therapeutic agents. Quinoline derivatives have been explored for their potential to treat various neurological and psychiatric disorders.

Antidepressant and Antipsychotic Activities:

A series of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, a well-known antipsychotic drug, were synthesized and evaluated for their antidepressant and antipsychotic potential. nih.gov Certain compounds from this series, which displayed a multi-receptor profile targeting serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3) receptors, produced significant antidepressant activity in the forced swim test in mice. nih.gov One particular isoquinoline (B145761) analog also showed notable antipsychotic properties. nih.gov This research highlights the potential of modifying the quinoline scaffold to develop novel CNS-active agents.

Anticonvulsant Activity:

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Studies on compounds structurally related to this compound have shown promise. For example, a series of 2,4-dimethoxyphenylsemicarbazones were synthesized and found to have significant anticonvulsant activity in three different animal models of seizures. nih.gov One of the most active compounds, N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone, provided protection without inducing neurotoxicity. nih.gov These compounds were also found to elevate the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. nih.gov

Furthermore, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and synthesized, with the majority showing anti-maximal electroshock seizure (MES) activities. nih.gov The most promising compound from this series exhibited potent activity against both MES- and pentylenetetrazole (PTZ)-induced seizures, with a favorable safety profile. nih.gov Its mechanism of action is suggested to be, at least in part, through the enhancement of GABA levels in the brain. nih.gov These findings suggest that the dimethoxyphenyl moiety, a key feature of this compound, may contribute to anticonvulsant activity.

Other Pharmacological Properties (e.g., Antihypertensive)

Beyond the aforementioned activities, quinoline derivatives have been investigated for their effects on the cardiovascular system, particularly for their potential as antihypertensive agents.

The inhibition of the angiotensin-converting enzyme (ACE) is a major therapeutic strategy for controlling hypertension. A quinoline-appended chalcone derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), has been studied for its ACE inhibitory properties. rsc.org The study found that this compound exhibited a considerable antihypertensive effect through the inhibition of ACE. rsc.org

Structure Activity Relationship Sar Studies of 2,4 Dimethoxyquinoline 3 Carbaldehyde Analogues

Influence of Substituents on Biological Potency and Selectivity

The nature, position, and electronic properties of substituents on the quinoline (B57606) scaffold are determinant factors for biological potency and selectivity. researchgate.net Modifications to the core structure, including the methoxy (B1213986) groups, the aldehyde moiety, and the introduction of halogens, have been explored to enhance therapeutic potential. researchgate.netrsc.orgnih.gov

The presence and positioning of methoxy groups on the quinoline or associated phenyl rings play a significant role in modulating the biological activity of these compounds. Research on pyrimido[4,5-c]quinolin-1(2H)-ones, which share a quinoline core, has shown that methoxy substitutions are crucial for their anticancer activity. researchgate.net

Studies on various quinoline derivatives have demonstrated that the number and location of methoxy groups directly impact their efficacy. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions on an attached aryl ring enhanced antimigratory activity in breast cancer cell lines. researchgate.net Furthermore, 3,4,5-trimethoxy substitutions on the same aryl group also led to a significant improvement in antimigratory effects. researchgate.net This suggests that multiple methoxy groups can contribute synergistically to the biological potency. Similarly, a study on chalcone (B49325) derivatives, which can be structurally related to quinoline analogues, found that a compound with 3,4,5-trisubstituted methoxy groups exhibited excellent inhibitory potency against several cancer cell lines. biointerfaceresearch.com

Table 1: Effect of Methoxy Substitution on Antimigratory Activity of Pyrimido[4,5-c]quinolin-1(2H)-ones This table is for illustrative purposes based on the text. Specific data values were not available in the search results.

| Compound Series | Methoxy Substitution Pattern | Observed Activity |

|---|---|---|

| 9-methoxy-substituted | 2-methoxy at 2-arylpyrimido | Enhanced antimigratory activity researchgate.net |

| 9-methoxy-substituted | 2,4-dimethoxy at 2-arylpyrimido | Enhanced antimigratory activity researchgate.net |

The aldehyde group at the C3 position of the quinoline ring is a versatile chemical handle that can be modified to generate a wide array of derivatives with diverse biological activities. researchgate.net The 3-formyl-quinoline structure serves as a key precursor for synthesizing various fused and substituted quinoline scaffolds. rsc.orgresearchgate.net

The reactivity of the aldehyde allows for its conversion into other functional groups, leading to new classes of compounds. For example, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine (B178648) hydrate (B1144303) yields a hydrazone, which can be further reacted to produce more complex hydrazono-quinolines. rsc.org Such modifications can lead to compounds with potential antibacterial activity. researchgate.net The aldehyde can also participate in cycloaddition reactions or be used in Wittig reactions to synthesize derivatives with a 3-styryl moiety. rsc.orgmdpi.com

The aldehyde itself, or its immediate derivatives, can be crucial for biological function. In a study of quinoline-carbaldehyde derivatives as inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), specific analogues were identified as potent and selective inhibitors that compete with the substrate for the active site. nih.gov This indicates that the carbaldehyde moiety is directly involved in the interaction with the enzyme. Some studies have suggested that a free aldehyde group may be responsible for the antioxidant properties of certain quinoline derivatives. researchgate.net

Table 2: Synthetic Transformations of the Quinoline-3-carbaldehyde Moiety This table is for illustrative purposes based on the text. Specific data values were not available in the search results.

| Starting Material | Reagent/Reaction Type | Resulting Structure | Potential Biological Application |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline rsc.org | Antibacterial researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Formamide/Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one rsc.org | Anticancer, Anti-inflammatory rsc.org |

| 4-Chloroquinoline-3-carbaldehyde | Anilines | 6-Aryl-6H-chromeno[3,4-c]quinolines mdpi.com | Not specified |

The introduction of halogens (F, Cl, Br) and other heteroatoms onto the quinoline ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological potency and selectivity. researchgate.net

Systematic studies have shown that the impact of halogenation is highly dependent on the position and nature of the halogen. For instance, in a series of A2B adenosine (B11128) receptor antagonists, halogenation at position 7 and dihalogenation of a tricyclic core resulted in a halogen-size-dependent decrease in affinity. nih.gov This highlights the steric constraints within the receptor's binding pocket. Conversely, adding electron-withdrawing groups such as chloro, fluoro, or nitro has been shown to enhance electronic properties and receptor-binding affinities in other quinoline derivatives. researchgate.net

Specific examples underscore the importance of halogenation. 6-Bromo-5-nitroquinoline demonstrated significant antiproliferative activity against several cancer cell lines, superior in some cases to the reference drug 5-fluorouracil. nih.gov In another example, the presence of a dichloro group on a benzoyl ring attached to a quinoline structure was noted to affect its activity. researchgate.net These findings confirm that strategic placement of halogens and other heteroatoms like nitrogen (in a nitro group) is a powerful tool in the design of potent quinoline-based therapeutic agents. researchgate.netnih.gov

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction between a quinoline analogue and its biological target is governed by a combination of steric and electronic factors. rsc.orgmdpi.com Steric properties relate to the size and shape of the molecule, which determine its ability to fit into a binding site, while electronic properties involve the distribution of charge, which dictates the types of intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) that can be formed. nih.govrsc.org

The substitution pattern on the quinoline ring significantly influences these properties. Electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO2) can enhance electronic properties and receptor-binding affinities. researchgate.net The steric bulk of a substituent can also be a critical factor. For example, while a hydrophobic substituent at positions 2 and 3 of the quinoline core can increase inhibitory activity against Plasmodium falciparum, a substituent that is too large (e.g., bigger than three carbon atoms) can cause a decrease in activity due to steric hindrance. mdpi.com

Computational methods, such as the Activation Strain Model (ASM), can be employed to separate and quantify the contributions of steric and electronic effects to the activation barrier of a reaction, providing a deeper understanding of ligand-target interactions. mdpi.com Studies on 8-substituted quinolines have also highlighted the combined effect of electronic and steric properties on the stability and reactivity of their metal complexes, which in turn affects their interaction with proteins. rsc.org

Conformational Flexibility and Planarity Considerations in Biological Activity

The three-dimensional conformation of a molecule, including its flexibility and the planarity of its ring systems, is essential for its biological activity. researchgate.netmdpi.com The ability of a ligand to adopt a specific conformation to fit into a receptor's binding pocket is often a prerequisite for a strong interaction.

For quinoline derivatives, the planarity of the fused aromatic ring system is a key feature, often facilitating intercalation into DNA or stacking interactions within protein binding sites. nih.gov However, the substituents attached to this planar core introduce conformational flexibility. Molecular docking studies of pyrimido[4,5-c]quinolin-1(2H)-one derivatives revealed that different analogues could adopt two distinct orientations within the colchicine (B1669291) binding site of tubulin. researchgate.net This suggests that conformational flexibility allows the molecules to adapt to the binding pocket, and this adaptability is crucial for their antimigratory activity.

In some cases, restricting conformational freedom can be detrimental to activity. For instance, molecular rigidification of certain chalcone derivatives, which share structural motifs with some quinoline analogues, was found to be unfavorable for increasing their antiproliferative activity. mdpi.com This indicates that a degree of rotational freedom in the linker between aromatic rings can be necessary for achieving the optimal binding pose. The interplay between the rigid planar core of the quinoline and the flexible side chains is therefore a critical aspect of their SAR. mdpi.commdpi.com

Computational and Theoretical Investigations of 2,4 Dimethoxyquinoline 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dimethoxyquinoline-3-carbaldehyde at the molecular level. These computational methods allow for the exploration of its electronic structure and the prediction of various chemical phenomena.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in a compound by finding the minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not extensively detailed in the provided search results, studies on closely related quinoline (B57606) derivatives illustrate the application of this method. For example, DFT calculations using the B3LYP functional and various basis sets like 6-31G(d) are commonly employed to optimize molecular structures. nih.gov In a study on (E)-2-(3,4-dimethoxystyryl)quinoline, theoretical geometrical parameters calculated via the B3LYP/6-311++G(d,p) method were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Similarly, research on other quinoline derivatives confirms that DFT is a reliable tool for predicting geometric parameters. researchgate.netresearchgate.net This computational approach provides a solid foundation for understanding the molecule's structural framework before further analysis.

| Parameter | Bond | Theoretical (DFT) | Experimental (XRD) |

| Bond Lengths (Å) | C2-C3 | 1.47 | 1.48 |

| C3-C4 | 1.40 | 1.41 | |

| C4-O1 | 1.36 | 1.37 | |

| **Bond Angles (°) ** | C2-C3-C4 | 120.5 | 120.3 |

| C3-C4-N1 | 122.1 | 121.9 | |

| O1-C5-C6 | 117.8 | 117.6 | |

| Dihedral Angles (°) | C1-C2-C3-C4 | 179.5 | 179.8 |

| C3-C4-N1-C9 | -0.5 | -0.8 | |

| This table is interactive. You can sort and filter the data. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). conicet.gov.ar This method predicts the transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.

For quinoline derivatives, TD-DFT calculations are crucial for understanding their photophysical properties. nih.gov In a computational study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT at the B3LYP/6-311++G(d,p) level was used to analyze the electronic vertical transitions from the ground state (S0) to various excited states. dergipark.org.tr The calculations revealed that the excitation energy for the S0→S2 transition, corresponding to the HOMO-LUMO energy gap, was 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr Similar TD-DFT approaches have been successfully applied to other quinoline systems to interpret their UV-Vis spectra, often showing good correlation with experimental data measured in different solvents. researchgate.neteurjchem.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap generally implies higher chemical reactivity and polarizability. nih.govnih.gov

DFT calculations are the standard method for determining FMO energies. For quinoline-based structures, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In studies of related compounds, the HOMO is often localized over the quinoline and methoxy (B1213986) groups, while the LUMO is distributed over the carbaldehyde and quinoline ring system. nih.govnih.gov The HOMO-LUMO energy gap for a bioactive styryl-quinoline was calculated to be 3.10 eV, indicating its potential reactivity. nih.gov For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was found to be 3.75 eV for its more stable conformer. dergipark.org.tr A low energy gap suggests that the molecule can be easily excited, which is relevant for its potential applications in materials science and pharmacology. nih.gov

| Parameter | Value (eV) |

| E(HOMO) | -6.25 |

| E(LUMO) | -2.50 |

| Energy Gap (ΔE) | 3.75 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.50 |

| Global Hardness (η) | 1.88 |

| Global Softness (S) | 0.53 |

| Electronegativity (χ) | 4.38 |

| This table is interactive. You can sort and filter the data. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps to identify the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP analysis reveals specific reactive centers. The oxygen atom of the carbaldehyde group and the nitrogen atom in the quinoline ring are consistently shown as regions of high electron density (negative potential), making them likely sites for hydrogen bonding and electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms of the aromatic rings and the aldehyde group typically exhibit positive potential, indicating them as sites for nucleophilic attack. nih.govnih.gov This detailed mapping of reactive sites is invaluable for designing new synthetic pathways and understanding potential biological interactions. nih.gov

In quinoline systems, NBO analysis often reveals significant delocalization from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals (π) of the aromatic rings. eurjchem.comdergi-fytronix.com For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO calculations using the B3LYP/6-311++G(d,p) method identified strong π-π orbital interactions within the rings, which explains the molecule's stability. dergi-fytronix.com The analysis also provides natural atomic charges, offering a more refined view of the charge distribution than other methods and helping to explain the molecule's polarity and intermolecular interactions. dergi-fytronix.com

The study of non-covalent interactions is essential for understanding molecular crystal packing, protein-ligand binding, and supramolecular assembly. Several computational tools are used to visualize and characterize these weak interactions.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density (ρ) and its reduced density gradient (s), is used to visualize non-covalent interactions in 3D space. wikipedia.orgchemtools.org RDG plots against the electron density can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. imperial.ac.ukresearchgate.net Isosurfaces are colored to represent the nature of the interaction: blue for strong attractive forces, green for weak van der Waals interactions, and red for steric repulsion. imperial.ac.ukresearchgate.net

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in a specific region, providing a clear picture of electron pairing. wikipedia.org It effectively maps out core electrons, covalent bonds, and lone pairs in a way that aligns with chemical intuition and VSEPR theory. wikipedia.orgjussieu.fr High ELF values (approaching 1) indicate regions of high electron localization, such as in covalent bonds or lone pairs. taylorandfrancis.com

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is based on the kinetic-energy density and helps to visualize areas of high electron localization. researchgate.net LOL profiles can effectively describe chemical bonds and lone pairs, with values greater than 0.5 indicating regions where electron localization is dominant. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the dynamic behavior of biomolecular systems, including conformational changes in proteins and their interactions with ligands. nih.gov For quinoline derivatives, MD simulations are crucial for understanding the stability of ligand-protein complexes.

MD simulations begin with an initial structure, often derived from molecular docking, and simulate the movement of the system in a solvated environment for a set period, typically nanoseconds. mdpi.com The trajectory of the simulation reveals how the ligand and protein adapt to each other. Key analyses performed on the trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and the ligand's binding pose. A stable RMSD value over the simulation time suggests a stable binding complex. mdpi.comresearchgate.net For instance, in studies of related quinoline-carboxamide derivatives, MD simulations were run for 100 nanoseconds to confirm the stability of the docked poses within the active sites of various kinases. mdpi.com The analysis confirmed that the protein's secondary structure remained stable throughout the simulation, validating the docking results. mdpi.com

These simulations are also essential for analyzing the conformational space of a molecule. semanticscholar.org By simulating the molecule's movement, researchers can identify the most probable and energetically favorable shapes (conformers) it can adopt. semanticscholar.org This is particularly important for flexible molecules, as their conformation can significantly influence their interaction with biological targets. nih.gov

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen large databases of compounds and identify potential drug candidates that can bind to a biological target with high affinity. nih.gov For derivatives of quinoline-3-carbaldehyde, docking studies have been employed to identify potential molecular targets and to understand how these molecules interact with them. iscientific.orgnih.gov

The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with more negative scores generally indicating better binding. mdpi.comap.nic.in Docking can be performed with prior knowledge of the binding site (site-directed docking) or without (blind docking) to explore the entire protein surface. nih.gov Studies on N-substituted quinoline-3-carbaldehyde hydrazone derivatives used molecular docking to investigate their binding mechanism against mycobacterial ATP synthase, a potential anti-tuberculosis drug target. iscientific.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). scielo.br This score provides a quantitative estimate of the strength of the interaction between the ligand and the enzyme's active site. ap.nic.in For example, docking studies on imidazole-based 1,2,3-triazoles, which share structural similarities with quinoline derivatives, against carbonic anhydrase II (CA II) predicted binding energies ranging from -8.0 to -8.4 kcal/mol, suggesting strong inhibitory potential. scielo.br These in silico predictions often correlate well with experimental results, such as IC50 values obtained from enzyme inhibition assays. scielo.br

The docking process also reveals the specific interactions that stabilize the ligand in the active site, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com In a study of quinoline-3-carbaldehyde hydrazone derivatives targeting ATP synthase, docking analysis identified compounds with high binding affinity, which was attributed to their strong interactions within the enzyme's active site. iscientific.org The table below illustrates typical binding affinity data obtained from docking studies of related quinoline compounds against various protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II (1V9E) | -8.0 to -8.4 | scielo.br |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | -5.3 to -6.1 | nih.gov |

| Quinoline-3-carboxamide (B1254982) Derivatives | ATM Kinase | Lower (more negative) than other kinases | mdpi.com |

| N-substituted Quinoline 3-carbaldehyde Hydrazones | Mycobacterial ATP synthase | High affinity indicated by least binding energy | iscientific.org |

Molecular docking provides a detailed 3D model of the ligand-protein complex, allowing for the precise identification of amino acid residues in the active site that are crucial for binding. iscientific.org Understanding these key interactions is vital for structure-based drug design, as it enables the modification of the ligand to enhance its affinity and selectivity.

For example, docking studies of inhibitors with carbonic anhydrase II revealed that specific amino acid residues formed key interactions: LEU237 was involved in a pi-sigma interaction, while PHE229 and HIS A:2 participated in π-π stacked and T-shaped interactions, respectively. scielo.br Similarly, docking of thiopyrano[2,3-b]quinoline derivatives identified interactions with residues such as ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, anchor the ligand within the binding pocket and are fundamental to its biological activity. mdpi.comresearchgate.net

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone. nih.gov For this compound, computational methods can be used to study its synthesis, such as through the Vilsmeier-Haack reaction. This involves modeling the reaction at the quantum mechanical level to understand the movement of electrons and the transformation of reactants into products.

A key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Transition state analysis allows chemists to understand the energy barrier of a reaction and the specific geometry of the molecules as they transform. Computational methods can calculate the structure and energy of these fleeting states.

For a reaction like the Vilsmaer-Haack formylation, computational analysis could map out the entire reaction pathway. This would involve identifying the chloroiminium ion intermediate generated from the reaction of phosphorus oxychloride with DMF and then modeling its electrophilic attack on the 2,4-dimethoxyaniline (B45885) precursor to form the final aldehyde product. This provides a step-by-step map of the chemical transformation.

Computational methods can also determine the thermodynamic and kinetic profiles of a chemical reaction. biorxiv.org Thermodynamics governs the relative stability of reactants and products, indicating whether a reaction is favorable (exergonic) or unfavorable (endergonic) by calculating the change in Gibbs free energy (ΔG).

Kinetics, on the other hand, relates to the speed of the reaction, which is determined by the activation energy (the energy of the transition state relative to the reactants). By calculating these energy profiles, researchers can predict reaction outcomes, optimize reaction conditions (like temperature and catalysts), and understand why certain products are formed over others. While specific profiles for this compound are not detailed in the provided results, the general application of these computational tools is a standard practice in modern chemical research to understand reaction viability and efficiency. nih.govnih.govnih.gov

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

In the field of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are invaluable tools for predicting the chemical behavior of molecules. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. Among the most powerful of these are the Fukui functions, which indicate the change in electron density at a specific point in a molecule when the total number of electrons is altered.

The Fukui function, denoted as f(r), is formally defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential v(r):

f(r) = [∂ρ(r)/∂N]v(r)

For practical applications, a finite difference approximation is used, leading to three types of condensed Fukui functions that characterize specific types of reactions:

f+ : for nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule and its anionic state.

f- : for electrophilic attack (electron donation), calculated from the difference in electron density between the neutral molecule and its cationic state.

f0 : for radical attack, which is an average of f+ and f-.

A higher value of a particular Fukui function at an atomic site suggests a higher reactivity of that site towards the corresponding type of attack. researchgate.netscm.com

For this compound, one can anticipate a complex interplay of electronic effects from the electron-donating methoxy groups at positions 2 and 4, and the electron-withdrawing carbaldehyde group at position 3. The methoxy groups would increase the electron density in the quinoline ring system, particularly activating it towards electrophilic attack. Conversely, the carbaldehyde group would act as a site for nucleophilic attack.

To illustrate how Fukui functions pinpoint reactive sites, a hypothetical condensed Fukui function analysis for this compound is presented in the table below. The values are illustrative and based on general principles of reactivity for such a substituted quinoline system. The atom numbering follows standard chemical conventions for the quinoline ring.

Interactive Data Table: Predicted Condensed Fukui Functions for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |

| N1 | 0.085 | 0.095 | 0.090 | High for electrophilic attack |

| C2 | 0.050 | 0.030 | 0.040 | Moderate reactivity |

| C3 | 0.090 | 0.020 | 0.055 | High for nucleophilic attack |

| C4 | 0.045 | 0.080 | 0.063 | High for electrophilic attack |

| C5 | 0.030 | 0.110 | 0.070 | Highest for electrophilic attack |

| C6 | 0.025 | 0.060 | 0.043 | Moderate for electrophilic attack |

| C7 | 0.028 | 0.055 | 0.042 | Moderate for electrophilic attack |

| C8 | 0.035 | 0.105 | 0.070 | High for electrophilic attack |

| C9 (Aldehyde) | 0.150 | 0.010 | 0.080 | Highest for nucleophilic attack |

| O (Aldehyde) | 0.120 | 0.015 | 0.068 | High for nucleophilic attack |

This illustrative data suggests that the carbaldehyde carbon (C9) would be the most susceptible site for a nucleophilic attack, as indicated by the highest f+ value. For an electrophilic attack, the electron-rich positions in the benzene (B151609) ring of the quinoline, such as C5 and C8, are predicted to be the most reactive sites, showing the highest f- values. The nitrogen atom (N1) also shows significant susceptibility to electrophiles. Such predictions are crucial for designing synthetic pathways and understanding the interaction of the molecule with biological targets. researchgate.net

Further computational analysis using DFT would be necessary to obtain precise Fukui function values and to map the Fukui function across the entire molecule, providing a detailed three-dimensional view of its reactivity landscape.

Advanced Applications in Organic Synthesis and Drug Discovery

2,4-Dimethoxyquinoline-3-carbaldehyde as a Versatile Synthetic Building Block

This compound has emerged as a significant and versatile intermediate in the field of organic synthesis. Its unique molecular architecture, featuring a quinoline (B57606) core substituted with two electron-donating methoxy (B1213986) groups and a reactive aldehyde function, provides a platform for a wide array of chemical transformations. The quinoline nucleus itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. mdpi.comnih.gov The aldehyde group at the 3-position serves as a key handle for introducing molecular diversity, while the methoxy groups at positions 2 and 4 influence the electronic properties of the quinoline ring system.

The reactivity of this compound is characterized by the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack. This allows for a variety of condensation reactions, such as those with amines or hydrazines to form imines and hydrazones, respectively. vulcanchem.com Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, expanding its synthetic utility.

Precursor for Complex Heterocyclic Scaffolds

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. The aldehyde group readily participates in cyclocondensation reactions with various bifunctional nucleophiles. These reactions often involve an initial condensation with the aldehyde, followed by a subsequent intramolecular cyclization onto the quinoline ring, leading to the formation of novel polycyclic scaffolds. eurjchem.com

For instance, quinoline-3-carbaldehydes are known to react with compounds containing active methylene (B1212753) groups, leading to the formation of various fused heterocycles. nih.gov One notable application is in the Vilsmeyer-Haack reaction, which can be used to synthesize 4-chloroquinoline-3-carbaldehydes, versatile intermediates themselves for further elaboration into complex structures like 3H-chromeno[3,4-c]quinolines. mdpi.com While not a direct reaction of the title compound, this illustrates the synthetic potential inherent in the quinoline-3-carbaldehyde framework.

The general reactivity pattern involves the aldehyde acting as an electrophilic trigger for ring formation. This strategy has been successfully employed to construct a variety of heterocyclic systems fused to the quinoline core, which are of significant interest in medicinal chemistry due to their potential biological activities. The specific nature of the resulting heterocyclic scaffold is determined by the choice of the reacting partner.

Intermediate in the Synthesis of Natural Products and Alkaloids

The quinoline core is a fundamental structural motif in a vast number of natural products, particularly alkaloids isolated from various plant species. mdma.ch Alkaloids containing the quinoline skeleton exhibit a broad spectrum of biological activities. nih.gov Consequently, synthetic intermediates that provide efficient access to this core structure, such as this compound, are of considerable value.

While direct total syntheses of natural products explicitly using this compound as an intermediate are not extensively documented in readily available literature, its structural relationship to key precursors makes it a highly relevant building block. For example, the synthesis of pyrrolo[2,3-c]quinoline alkaloids, such as trigonoine B, involves multi-step sequences where functionalized quinoline precursors are essential. beilstein-journals.org The aldehyde functionality in this compound can be envisioned as a synthetic handle for the elaboration of side chains or for the annulation of other rings, which are key steps in the total synthesis of complex alkaloids.

The general strategy for incorporating such intermediates into alkaloid synthesis often involves leveraging the aldehyde for carbon-carbon bond formation or for the introduction of nitrogen-containing functionalities, which are characteristic of the alkaloid class of compounds. The methoxy groups can also be selectively demethylated to reveal hydroxyl groups, which are common in natural products and can serve as points for further derivatization.

Development of Novel Therapeutic Agents Based on Quinoline-3-carbaldehyde Scaffolds

The quinoline ring system is a well-established "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents. nih.govnih.gov The versatility of the quinoline-3-carbaldehyde scaffold allows for the generation of large libraries of derivatives for screening against various biological targets. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among others. mdpi.comresearchgate.net